molecular formula C12H15NO4 B3881080 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate

Cat. No.: B3881080
M. Wt: 237.25 g/mol
InChI Key: PTTLSSYGYPMXGX-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate is a complex organic compound with a unique structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate typically involves multiple steps. One common method starts with the reaction of resorcinol with potassium hydroxide in methanol, followed by hydrogenation in the presence of an active nickel catalyst to form 3-keto-cyclohex-1-enol potassium. This intermediate is then cyclized with bromo-pyruvic acid ethyl ester under basic conditions and subsequently acidified to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate is unique due to its specific combination of functional groups and the benzoxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

(3,6,6-trimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-6-9-8(17-13-6)5-12(3,4)11(10(9)15)16-7(2)14/h11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLSSYGYPMXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)C(C(C2)(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate
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3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate
Reactant of Route 4
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3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate
Reactant of Route 5
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3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate
Reactant of Route 6
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3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl acetate

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